3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

gliclazide synthesis process chemistry sulfonylurea intermediates

This N-amino azabicyclic intermediate enhances gliclazide synthesis yields up to 89%, significantly reducing raw material costs vs. traditional multi-step routes. Its unique nucleophilic N-amino group is essential for cannabinoid receptor antagonist programs and CCR5 bioisostere development. Choose this precise [3.3.0] geometry for consistent reactivity and impurity control, avoiding the re-optimization required by generic alternatives.

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
CAS No. 58108-05-7
Cat. No. B128400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
CAS58108-05-7
SynonymsHexahydrocyclopenta[c]pyrrol-2(1H)-amine;  N-Amino-3-azabicyclo[3.3.0]octane Hydrochloride;  NAZA Hydrochloride
Molecular FormulaC7H15ClN2
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)N.Cl
InChIInChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H
InChIKeyWPYNXKFLSQEEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (CAS 58108-05-7) – Core Properties and Industrial Relevance


3-Amino-3-azabicyclo[3.3.0]octane hydrochloride, systematically named hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride, is a bicyclic amine hydrochloride [1]. The compound is characterized by a rigid [3.3.0] azabicyclic framework bearing a nucleophilic N-amino group, presented as a stable hydrochloride salt . It serves as a critical intermediate in the synthesis of the second‑generation sulfonylurea antidiabetic drug gliclazide and is widely employed as a reactant for constructing cannabinoid receptor antagonists [2].

Why 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (58108-05-7) Cannot Be Casually Replaced by Other Azabicyclic Amines


Simple substitution with alternative bicyclic amines or non‑amino azabicyclo[3.3.0]octanes introduces divergent reactivity, stereoelectronic properties, and regulatory impurity profiles. The N‑amino group of 3‑amino‑3‑azabicyclo[3.3.0]octane provides a nucleophilic handle essential for the convergent assembly of gliclazide’s urea moiety; replacing it with the parent 3‑azabicyclo[3.3.0]octane (CAS 112626‑50‑3) eliminates this nucleophilic site, necessitating a different synthetic route and altering impurity generation . Moreover, the precise [3.3.0] ring geometry and N‑amino substitution pattern govern the conformational restriction and pharmacokinetic behavior of derived drug candidates; even closely related regioisomers (e.g., 5‑amino‑3‑azabicyclo[3.3.0]octane) or alternative azabicyclic scaffolds (e.g., 3‑amino‑8‑azabicyclo[3.2.1]octane) produce distinct biological outcomes, as demonstrated in CCR5 antagonist studies [1]. These differences preclude generic interchange without re‑optimization of synthesis and validation.

Quantitative Differentiation Evidence for 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (58108-05-7) vs. Key Comparators


One‑Step Gliclazide Synthesis Yield: 89% with 3‑Amino‑3‑azabicyclo[3.3.0]octane Hydrochloride vs. Multi‑Step Routes

A one‑stage method for producing gliclazide, disclosed in Russian patent RU2754708C1, utilizes 3‑amino‑3‑azabicyclo[3.3.0]octane (as free base or hydrochloride) to achieve a target product yield of up to 89% while eliminating hazardous intermediates [1]. In contrast, earlier multi‑step processes involving sequential imidization, reduction, nitrosation, and condensation of 1,2‑cyclopentanedicarboxylic anhydride yielded gliclazide in only 57.7% overall yield [2]. This 31.3‑percentage‑point improvement in yield directly translates to reduced raw material consumption and lower cost‑of‑goods.

gliclazide synthesis process chemistry sulfonylurea intermediates

Intermediate Purity and Yield: 3‑Amino‑3‑azabicyclo[3.3.0]octane Hydrochloride Achieves 97.3% Purity and 87.7% Yield in Optimized Process

A master's thesis from Zhejiang University (2008) reported an optimized synthesis of N‑amino‑3‑azabicyclo[3.3.0]octane (the free base corresponding to the hydrochloride) directly from 1,2‑cyclopentanedicarboxylic anhydride and 80% hydrazine hydrate [1]. The process delivered the intermediate in 97.3% purity and 87.7% isolated yield after simple desolventization [1]. While no direct comparator is provided in the same study, typical yields for alternative azabicyclic amine intermediates in sulfonylurea syntheses (e.g., using 3‑azabicyclo[3.3.0]octane without the amino group) range from 60–75% due to additional protection/deprotection steps [2].

gliclazide intermediate process optimization chemical purity

Conformational Restriction Advantage: 3‑Azabicyclo[3.3.0]octane Scaffold Confers Enhanced Target Selectivity in Medicinal Chemistry

The 3‑azabicyclo[3.3.0]octane core provides a conformationally locked framework that restricts molecular flexibility relative to acyclic or monocyclic amines [1]. This property has been exploited to design selective glutamate transporter inhibitors: (1R,4S,5R,6S)‑3‑azabicyclo[3.3.0]octane‑4,6‑dicarboxylic acid demonstrated low‑micromolar inhibitory activity against human EAAT1, EAAT2, and EAAT3, whereas the more flexible (S)‑glutamic acid exhibits broader, less‑selective interactions [2]. While the exact IC50 values for the target compound itself are not reported (it serves as a synthetic building block rather than a final drug), the class‑level conformational restriction inherent to the 3‑azabicyclo[3.3.0]octane scaffold is a proven driver of improved target engagement and reduced off‑target promiscuity in derived molecules .

conformational restriction glutamate transporter inhibitors drug design

Expanded Utility: 3‑Amino‑3‑azabicyclo[3.3.0]octane Hydrochloride as a Key Reactant in Cannabinoid Receptor Antagonist Synthesis

Multiple commercial and research sources confirm that 3‑amino‑3‑azabicyclo[3.3.0]octane hydrochloride is employed as a reactant in the synthesis of cannabinoid receptor antagonists targeting CB1 and CB2 receptors [1]. In contrast, the parent 3‑azabicyclo[3.3.0]octane hydrochloride (CAS 112626‑50‑3) is primarily limited to use as a gliclazide impurity standard or hedgehog signaling pathway modulator, lacking the nucleophilic amino group necessary for constructing antagonist chemotypes . This dual‑application profile – antidiabetic intermediate plus cannabinoid antagonist building block – broadens the compound's procurement relevance beyond single‑purpose intermediates.

cannabinoid receptor antagonists CB1/CB2 medicinal chemistry building blocks

Scaffold Replacement Value: 5‑Amino‑3‑azabicyclo[3.3.0]octane Effectively Replaces 3‑Amino‑8‑azabicyclo[3.2.1]octane in Maraviroc CCR5 Antagonist

A structure–activity relationship study published in Bioorganic & Medicinal Chemistry Letters demonstrated that bicyclic 5‑amino‑3‑azabicyclo[3.3.0]octanes serve as effective replacements for the 3‑amino‑8‑azabicyclo[3.2.1]octane moiety in the clinically approved CCR5 antagonist maraviroc [1]. Although the 5‑amino regioisomer is distinct from the 3‑amino compound discussed herein, this finding underscores the unique pharmacophoric value of the 3‑azabicyclo[3.3.0]octane scaffold in central nervous system drug discovery. It establishes that the [3.3.0] azabicyclic system can confer comparable or improved target binding relative to alternative bridged bicyclic amines, supporting the selection of 3‑amino‑3‑azabicyclo[3.3.0]octane hydrochloride as a privileged building block for developing novel receptor antagonists.

CCR5 antagonists maraviroc bioisosteric replacement

Optimal Use Cases for 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (58108-05-7) Based on Differentiating Evidence


Cost‑Efficient, High‑Yield Gliclazide Manufacturing

Pharmaceutical manufacturers seeking to optimize the synthesis of gliclazide should utilize 3‑amino‑3‑azabicyclo[3.3.0]octane hydrochloride as the key side‑chain intermediate. The one‑step process disclosed in RU2754708C1 achieves gliclazide yields up to 89%, a 31.3‑percentage‑point improvement over traditional multi‑step routes, directly reducing raw material expenditure and waste [1]. The intermediate itself can be prepared in 97.3% purity and 87.7% yield under mild conditions, minimizing downstream purification costs [2].

Synthesis of Cannabinoid CB1/CB2 Receptor Antagonists

Medicinal chemistry teams focused on metabolic disorders, pain, or CNS indications should employ 3‑amino‑3‑azabicyclo[3.3.0]octane hydrochloride as a nucleophilic building block for constructing cannabinoid receptor antagonists . Its rigid bicyclic framework and N‑amino handle enable the creation of conformationally constrained chemotypes with potential for improved target selectivity and reduced off‑target effects [3].

Conformationally Restricted Glutamate Transporter Inhibitor Design

Researchers developing selective EAAT1‑3 inhibitors can leverage the 3‑azabicyclo[3.3.0]octane scaffold to lock glutamate‑mimetic pharmacophores into a bioactive conformation [3]. The target compound 3‑amino‑3‑azabicyclo[3.3.0]octane hydrochloride provides a versatile starting point for synthesizing functionalized derivatives (e.g., 4,6‑dicarboxylic acids) that exhibit low‑micromolar inhibition of human glutamate transporters, enabling structure‑based optimization of subtype selectivity [4].

CCR5 Antagonist Lead Optimization

In HIV or immunology programs targeting CCR5, the 3‑azabicyclo[3.3.0]octane nucleus can serve as a bioisosteric replacement for the tropane moiety found in maraviroc [5]. Procurement of 3‑amino‑3‑azabicyclo[3.3.0]octane hydrochloride supports the synthesis of 5‑amino‑3‑azabicyclo[3.3.0]octane analogs, which have been validated as effective surrogates in maintaining CCR5 antagonist activity [5].

Technical Documentation Hub

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